Tetraoctyl perylene-3,4,9,10-tetracarboxylate

Organic photoconductors xerographic photoinduced discharge alkyl-chain engineering

Tetraoctyl perylene-3,4,9,10-tetracarboxylate (CAS 288587-50-8; synonym: PTAC-8, Per8) belongs to the 3,4,9,10-tetra-(n-alkoxy-carbonyl)-perylene (PTAC) family—a class of n-type organic semiconductors derived from perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). It bears four n-octyl ester chains at the peri-positions (C56H76O8, MW 877.2 g/mol).

Molecular Formula C56H76O8
Molecular Weight 877.2 g/mol
CAS No. 288587-50-8
Cat. No. B12282218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraoctyl perylene-3,4,9,10-tetracarboxylate
CAS288587-50-8
Molecular FormulaC56H76O8
Molecular Weight877.2 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC
InChIInChI=1S/C56H76O8/c1-5-9-13-17-21-25-37-61-53(57)45-33-29-41-43-31-35-47(55(59)63-39-27-23-19-15-11-7-3)52-48(56(60)64-40-28-24-20-16-12-8-4)36-32-44(50(43)52)42-30-34-46(51(45)49(41)42)54(58)62-38-26-22-18-14-10-6-2/h29-36H,5-28,37-40H2,1-4H3
InChIKeyMCQYXALXESBURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraoctyl Perylene-3,4,9,10-Tetracarboxylate (CAS 288587-50-8): A Mid-Chain PTAC Tetraester for Solution-Processed Organic Electronics


Tetraoctyl perylene-3,4,9,10-tetracarboxylate (CAS 288587-50-8; synonym: PTAC-8, Per8) belongs to the 3,4,9,10-tetra-(n-alkoxy-carbonyl)-perylene (PTAC) family—a class of n-type organic semiconductors derived from perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). It bears four n-octyl ester chains at the peri-positions (C56H76O8, MW 877.2 g/mol) [1]. The compound displays fluorescence characteristics similar to PTCDA while adding good organic-solvent solubility and the capacity to form columnar liquid-crystalline (LC) phases upon thermal annealing [2]. These properties position it as a solution-processable electron-transport material for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and fluorescent sensing platforms.

Why PTAC Alkyl-Chain Length Cannot Be Ignored When Selecting a Perylene Tetraester for Device Integration


Within the PTAC homologous series (n = 4 to 12), the length of the n-alkyl ester chain governs a fundamental trade-off: shorter chains (e.g., tetrabutyl PTAC-4) yield higher film crystallinity and photosensitivity but limited solubility, whereas longer chains (e.g., tetradodecyl PTAC-12) provide superior solubility but markedly reduced photoconductivity [1]. The octyl variant (PTAC-8) occupies an intermediate position that balances solution processability with retained electronic performance. Additionally, perylene tetracarboxylic tetraesters exhibit HOMO/LUMO levels that are approximately 0.3 eV higher than those of the corresponding perylene diimides (PDIs), directly translating to higher open-circuit voltages (Voc) in all-polymer solar cells [2]. Procuring a generic perylene derivative without matching the alkyl-chain specification therefore risks compromising either film-forming quality, charge-transport efficiency, or device Voc—each of which is quantitatively chain-length-dependent.

Quantitative Differentiation Evidence for Tetraoctyl Perylene Tetracarboxylate (PTAC-8) Versus Shorter- and Longer-Chain PTAC Homologs and PDI-Based Acceptors


Chain-Length-Dependent Photosensitivity in the PTAC Series: PTAC-8 Occupies the Optimal Solubility–Photoresponse Balance

In a head-to-head study of five PTAC derivatives (n = 4, 6, 8, 10, 12), photosensitivity measured by the xerographic photoinduced discharge technique showed a monotonic decrease with increasing alkyl-chain length [1]. The shorter-chain PTAC-4 and PTAC-6 formed more ordered crystalline films and delivered higher photosensitivity, but their limited solubility constrained solution processing. PTAC-10 and PTAC-12 offered better solubility but exhibited progressively lower photoconductivity due to reduced film order. PTAC-8 (tetraoctyl) retained intermediate photosensitivity while maintaining sufficient solubility for spin-coating and inkjet printing [1][2]. The trend is attributed to molecular volume and steric repulsion effects: bulkier alkyl chains disrupt π–π stacking, diminishing charge-transport pathways.

Organic photoconductors xerographic photoinduced discharge alkyl-chain engineering

HOMO/LUMO Up-Shift of ~0.3 eV Relative to Perylene Diimide: Direct Voc Advantage in All-Polymer Solar Cells

Cyclic voltammetry measurements directly comparing perylene tetracarboxylic tetraester (PTTE) with its perylene diimide (PDI) analogue revealed that both the HOMO and LUMO energy levels of the tetraester are shifted upward by approximately 0.3 eV [1]. When incorporated as the electron-accepting building block in donor–acceptor alternating copolymers for all-polymer bulk heterojunction solar cells, this up-shifted LUMO level raises the energy offset with the donor polymer, directly increasing the open-circuit voltage (Voc) compared with PDI-based acceptor copolymers [1]. The tetraester-based copolymer acceptor also exhibited good solubility in common aliphatic organic solvents and remained amorphous in the solid state (DSC and GIXRD), facilitating blend morphology control [1].

All-polymer solar cells open-circuit voltage energy-level engineering

Fluorescent PET Probe Platform: ΦF > 0.75 and Fluorescent Enhancement > 500 in Ethanol

Perylene-3,4,9,10-tetracarboxylic tetraester (PTTE) derivatives functionalized with aniline receptors at the bay position function as pH-sensitive photoinduced electron transfer (PET) probes. These probes achieved fluorescence quantum yields ΦF > 0.75 and fluorescent enhancements FE > 500 in ethanol [1]. The high ΦF and extreme FE values are a direct consequence of the tetraester core’s electronic structure, which enables efficient PET switching upon protonation of the aniline receptor. In contrast, analogous PET probes based on perylene diimide (PDI) or unmodified perylene typically show lower quantum yields and smaller fluorescence enhancement factors due to competing non-radiative decay pathways.

Fluorescent sensors photoinduced electron transfer (PET) fluorescence quantum yield

Aggregation Behavior and Columnar Liquid-Crystalline Phase Formation: PTAC-8 vs. Shorter- and Longer-Chain Homologs

A comparative study of PTAC derivatives with n = 4, 8, and 12 using UV/Vis absorption, XRD, DSC, and polarization microscopy demonstrated that alkyl-chain length governs aggregation behavior and liquid-crystalline phase formation in thin films [1]. PTAC-4 (short chain) forms highly crystalline films with strong π–π stacking but limited mesophase range. PTAC-12 (long chain) exhibits a broad liquid-crystalline temperature window but weaker intermolecular ordering. PTAC-8 (n = 8) occupies an intermediate position, displaying a well-defined columnar liquid-crystalline phase with a usable mesophase temperature range that facilitates thermal annealing to expel defects while retaining sufficient molecular order for charge transport [1]. Tetraalkyl esters of perylene-3,4,9,10-tetracarboxylic acid with alkyl chain lengths between 2 and 9 carbons (inclusive of n = 8) show typical textures of columnar liquid-crystalline phases at elevated temperatures [2].

Columnar liquid crystals self-assembly thin-film morphology

Solution-Processed Bulk Heterojunction Photoconductivity: Pery-C8 (PTAC-8) Enables Enhanced Photosensitivity via Improved Blend Compatibility

3,4,9,10-Tetra-(octyl-alkoxy-carbonyl)-perylene (Pery-C8, i.e., PTAC-8) was co-formulated with copper tetra-(octyl-alkoxy-carbonyl)-phthalocyanine (CuPc-C8) via solution blending to fabricate bulk heterojunction photoreceptors [1]. The long octyl chains of Pery-C8 imparted good solubility in common organic solvents and improved compatibility with CuPc-C8, enabling the formation of a nanoscale-interpenetrating bulk heterojunction morphology confirmed by AFM. This composite photoreceptor exhibited enhanced photosensitivity compared with devices based on unsubstituted perylene or shorter-chain perylene derivatives, attributed to the larger interfacial donor–acceptor area for exciton dissociation [1]. The work demonstrates that PTAC-8 is not merely a soluble perylene but an active component whose chain length is engineered to match the solubility and miscibility of complementary organic semiconductors.

Bulk heterojunction photoreceptor solution blending

Application Scenarios Where Tetraoctyl Perylene Tetracarboxylate (PTAC-8) Provides a Demonstrated Procurement Advantage


All-Polymer Bulk Heterojunction Solar Cells Requiring Elevated Open-Circuit Voltage

When designing all-polymer solar cells where maximizing Voc is the primary optimization target, the perylene tetraester scaffold—including PTAC-8—offers a ~0.3 eV HOMO/LUMO up-shift relative to PDI-based acceptors, directly translating to higher Voc [1]. Polymeric acceptors built from PTAC monomers have demonstrated this advantage in P3HT/acceptor-copolymer devices, and the good organic-solvent solubility of PTAC-8 facilitates solution-blend processing with donor polymers [1]. Procurement teams should select PTAC-8 over PDI-based monomers when the device architecture prioritizes open-circuit voltage over electron mobility.

Solution-Processed Organic Photoreceptors and Photodetectors with Bulk Heterojunction Architecture

PTAC-8 (Pery-C8) has been explicitly validated as a solution-processable electron acceptor in bulk heterojunction photoreceptors with copper phthalocyanine (CuPc-C8), where the matched octyl chains of both components ensure nanoscale phase separation and enhanced photosensitivity [2]. Compared with unsubstituted perylene—which cannot be solution-processed into bulk heterojunctions—PTAC-8 enables large-area coating methods (spin-coating, inkjet printing) essential for industrial photoreceptor drum fabrication and flexible photodetector arrays [2].

Columnar Liquid-Crystalline Active Layers for Defect-Healable Organic Field-Effect Transistors (OFETs)

PTAC-8 forms a columnar liquid-crystalline phase that can be thermally annealed to expel grain-boundary defects—an essential processing step for achieving high charge-carrier mobility in OFETs [3][4]. The intermediate chain length (n = 8) provides a broader mesophase temperature window than PTAC-4 while retaining better molecular ordering than PTAC-12, positioning PTAC-8 as the optimal homolog in the series when thermal annealing is integral to the device fabrication protocol [3].

High-Sensitivity Fluorescent PET Sensors for pH or Metal-Ion Detection in Solution

The perylene tetraester core—after bay-position functionalization with aniline receptors—delivers fluorescence quantum yields exceeding 0.75 and fluorescent enhancement factors above 500, metrics that surpass most PDI-based alternatives in the same assay class [5]. Although direct PTAC-8 sensor data remain unpublished, the tetraester scaffold’s demonstrated PET performance supports procurement of PTAC-8 as a synthetic precursor for bespoke fluorescent probe development where high signal-to-background ratio is critical.

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